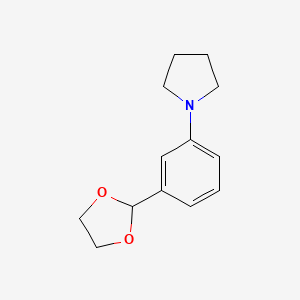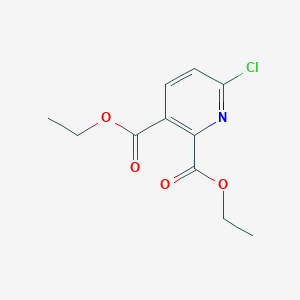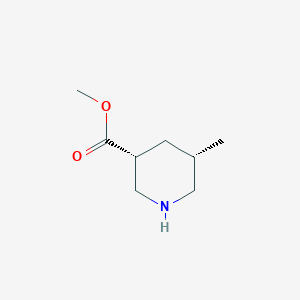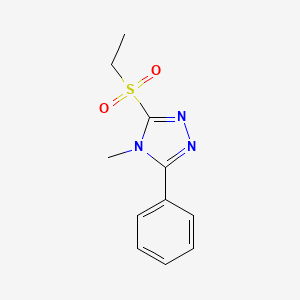
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole
Übersicht
Beschreibung
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole, also known as MTFPI, is a chemical compound with molecular formula C8H9F3N2. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) and has been studied for its potential use in treating various diseases.
Wirkmechanismus
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH by 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has been shown to have a selective effect on cancer cells and immune cells, making it a potential therapeutic target for these diseases.
Biochemical and Physiological Effects
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has been shown to have both biochemical and physiological effects on cells. Biochemically, it inhibits the activity of DHODH and depletes pyrimidine nucleotides. Physiologically, it has been shown to induce apoptosis in cancer cells and suppress the immune system in autoimmune diseases. Additionally, it has been shown to have antiviral activity against hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole in lab experiments is its potent inhibition of DHODH, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. Additionally, its selective effect on cancer cells and immune cells makes it a potential therapeutic target for these diseases. However, one limitation of using 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole. One potential direction is the development of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole analogs with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole in treating various diseases, including cancer, autoimmune diseases, and viral infections. Finally, the mechanism of action of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole on DHODH and its downstream effects on cells need to be further elucidated.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has been studied for its potential use in treating various diseases, including cancer, autoimmune diseases, and viral infections. It has been shown to be a potent inhibitor of DHODH, an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can prevent the proliferation of cancer cells and suppress the immune system in autoimmune diseases. Additionally, it has been shown to have antiviral activity against hepatitis C virus.
Eigenschaften
IUPAC Name |
5-methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-5-4-11-6(12-5)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUYFTNKOHDODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)


![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)





